molecular formula C17H20N2O2 B1385128 N-(4-Aminophenyl)-2-butoxybenzamide CAS No. 1020056-78-3

N-(4-Aminophenyl)-2-butoxybenzamide

Cat. No.: B1385128
CAS No.: 1020056-78-3
M. Wt: 284.35 g/mol
InChI Key: DZSVONYENMOFTR-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-butoxybenzamide: is a chemical compound characterized by its unique structure, which includes an amine group attached to a phenyl ring and a butoxy group attached to another phenyl ring. This compound is of interest in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of N-(4-Aminophenyl)-2-butoxybenzamide typically begins with 4-aminophenol and butyl bromide.

  • Reaction Steps:

    • Nucleophilic Substitution: The amino group of 4-aminophenol reacts with butyl bromide in the presence of a base (e.g., potassium carbonate) to form N-(4-aminophenyl)butan-1-ol.

    • Amide Formation: The resulting alcohol is then reacted with benzoyl chloride in the presence of a base (e.g., pyridine) to form the final product, this compound.

Industrial Production Methods:

  • Batch Process: The compound can be synthesized in a batch process, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.

  • Continuous Process: For large-scale production, a continuous process can be employed, where the reactants are continuously fed into the reactor, and the product is continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: N-(4-Aminophenyl)-2-butoxybenzamide can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the amino or butoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents

Properties

IUPAC Name

N-(4-aminophenyl)-2-butoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-3-12-21-16-7-5-4-6-15(16)17(20)19-14-10-8-13(18)9-11-14/h4-11H,2-3,12,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSVONYENMOFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294043
Record name N-(4-Aminophenyl)-2-butoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020056-78-3
Record name N-(4-Aminophenyl)-2-butoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020056-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-2-butoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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